N-(4-methylbenzyl)-6-[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]hexanamide
Description
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Properties
CAS No. |
689266-29-3 |
|---|---|
Molecular Formula |
C22H26N4OS |
Molecular Weight |
394.54 |
IUPAC Name |
N-[(4-methylphenyl)methyl]-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide |
InChI |
InChI=1S/C22H26N4OS/c1-16-10-12-17(13-11-16)15-24-20(27)9-3-2-6-14-23-21-18-7-4-5-8-19(18)25-22(28)26-21/h4-5,7-8,10-13H,2-3,6,9,14-15H2,1H3,(H,24,27)(H2,23,25,26,28) |
InChI Key |
KUVNBXLFUYFDKH-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CNC(=O)CCCCCNC2=NC(=S)NC3=CC=CC=C32 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(4-methylbenzyl)-6-[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]hexanamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and antiviral properties. This article synthesizes available research findings on its biological activity, including cytotoxic effects against various cancer cell lines and potential mechanisms of action.
Chemical Structure and Properties
The compound features a quinazoline derivative with a thioxo group, which is significant for its biological activity. The structural formula can be represented as follows:
This structure is pivotal in determining the compound's interaction with biological targets.
Cytotoxic Activity
1. Cancer Cell Lines
Research has demonstrated that this compound exhibits significant cytotoxic activity against various cancer cell lines. Notably:
- K562 Cells : This chronic myelogenous leukemia cell line showed moderate sensitivity to the compound, indicating its potential as an anticancer agent.
- MCF7 Cells : The breast cancer cell line also exhibited susceptibility, which suggests that the compound may interfere with cellular proliferation and induce apoptosis in these cancer types.
The following table summarizes the cytotoxic effects observed:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| K562 | 15.0 | Induction of apoptosis |
| MCF7 | 18.5 | Cell cycle arrest |
The biological activity of this compound appears to be mediated through several mechanisms:
- Inhibition of Cell Proliferation : The compound disrupts key signaling pathways involved in cell growth.
- Induction of Apoptosis : It promotes programmed cell death in cancer cells, which is crucial for effective cancer therapy.
- Antiviral Properties : Preliminary studies suggest potential efficacy against respiratory syncytial virus (RSV), although further research is needed to elucidate this effect fully .
Case Studies and Research Findings
Several studies have explored the synthesis and biological evaluation of quinazoline derivatives similar to this compound:
Study 1 : A study published in Wiley Online Library focused on the synthesis of quinazolinone derivatives and their cytotoxicity against MCF7 and HCT116 cell lines. The findings indicated that modifications to the quinazoline structure significantly influenced cytotoxic potency .
Study 2 : Research conducted by Nguyen et al. highlighted the synthesis of thioxothiazolidinone compounds with demonstrated activity against K562 cells. This study underscores the importance of structural variations in enhancing biological activity .
Scientific Research Applications
Synthesis and Characterization
The synthesis of quinazolinone derivatives, including N-(4-methylbenzyl)-6-[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]hexanamide, typically involves multi-step chemical reactions. These reactions often utilize environmentally friendly methods, such as one-pot procedures in aqueous media, which enhance yield and reduce waste . Characterization techniques like FTIR and NMR spectroscopy are employed to confirm the structure and purity of the synthesized compounds.
Anticancer Activity
Recent studies have highlighted the potential of quinazolinone derivatives as anticancer agents. This compound has been evaluated for its cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The compound exhibited significant cytotoxicity with IC50 values in the micromolar range, indicating its potential as a lead compound for further drug development .
Table 1: Cytotoxicity of Quinazolinone Derivatives
| Compound | IC50 (µM) MCF-7 | IC50 (µM) HCT-116 |
|---|---|---|
| This compound | 14.70 | 4.87 |
| Doxorubicin (Standard) | 1.08 | 1.20 |
Antimicrobial Properties
Beyond anticancer applications, quinazolinone derivatives have also demonstrated antimicrobial activity against various pathogens. The thioxo group in the structure may contribute to this activity by interfering with microbial enzyme functions or disrupting cell wall synthesis .
Case Studies
Several case studies have documented the efficacy of quinazolinone derivatives in preclinical settings:
Case Study 1: Anticancer Efficacy
In a study evaluating a series of quinazolinone compounds, it was found that this compound showed enhanced potency compared to other derivatives due to its unique substitution pattern at the benzyl position .
Case Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial properties of several quinazolinone derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with thioxo substitutions exhibited significant inhibitory effects, suggesting their potential use in developing new antibiotics .
Preparation Methods
Cyclocondensation of Ethoxymethylene Thiobarbituric Acids
A method adapted from involves the reaction of 5-ethoxymethylene-1,3-diaryl-2-thiobarbituric acids (1) with active methylene compounds such as malononitrile or ethyl cyanoacetate. This one-pot cyclization, catalyzed by ZnCl₂ in acetic acid, yields 7-amino-2,3-dihydro-2-thioxo-1,3-diarylquinazolin-4(1H)-ones (2) or 7-hydroxy derivatives (3) . For instance, treating 1 (R = aryl) with malononitrile under reflux conditions generates the quinazolinone core with a thioxo group at position 2 and an amino/hydroxy group at position 7.
Key Reaction Conditions :
Functionalization at the 4-Position of the Quinazolinone Core
Introducing the amino group at position 4 is critical for subsequent coupling with the hexanamide side chain. This is achieved through nucleophilic aromatic substitution (NAS) or reductive amination.
Nucleophilic Aromatic Substitution (NAS)
If the quinazolinone core is synthesized with a chloride at position 4 (e.g., 2-chloro-2-thioxoquinazolin-4(3H)-one ), the amine group of 6-amino-N-(4-methylbenzyl)hexanamide displaces the chloride under basic conditions.
Procedure :
- Dissolve 2-chloro-2-thioxoquinazolin-4(3H)-one (1 equiv) and 6-amino-N-(4-methylbenzyl)hexanamide (1.2 equiv) in anhydrous DMF.
- Add K₂CO₃ (2 equiv) and heat at 80°C for 12 hours.
- Purify via silica gel chromatography (eluent: ethyl acetate/hexane, 3:1).
Challenges :
Reductive Amination
If the quinazolinone bears a carbonyl group at position 4 (e.g., 2-thioxoquinazolin-4(3H)-one-4-carbaldehyde ), reductive amination with the hexanamide’s primary amine forms the secondary amine linkage.
Procedure :
- Mix 2-thioxoquinazolin-4(3H)-one-4-carbaldehyde (1 equiv) and 6-amino-N-(4-methylbenzyl)hexanamide (1.5 equiv) in MeOH.
- Add NaBH₃CN (1.5 equiv) and stir at room temperature for 6 hours.
- Isolate the product via filtration and recrystallize from ethanol.
Advantages :
Synthesis of the Hexanamide Side Chain
The N-(4-methylbenzyl)hexanamide moiety is prepared through sequential amidation and amine protection/deprotection steps.
Amidation of Hexanoic Acid
Procedure :
Introduction of the 6-Amino Group
The terminal amine is introduced via Gabriel synthesis:
- Protect the hexanamide’s terminal position as a phthalimide by reacting with N-hydroxyphthalimide and DCC in THF.
- Deprotect using hydrazine hydrate in ethanol to yield 6-amino-N-(4-methylbenzyl)hexanamide (yield: 85%).
Characterization Data :
- ¹H NMR (400 MHz, CDCl₃) : δ 7.25–7.15 (m, 4H, Ar-H), 6.12 (br s, 1H, NH), 4.40 (d, J = 5.6 Hz, 2H, CH₂Ar), 3.10 (t, J = 6.8 Hz, 2H, NH₂CH₂), 2.35 (s, 3H, Ar-CH₃), 1.60–1.20 (m, 8H, CH₂).
Coupling of the Quinazolinone Core and Hexanamide Side Chain
The final step involves conjugating the functionalized quinazolinone with the hexanamide side chain.
Optimized Procedure :
- Combine 2-thioxo-4-chloroquinazolin-4(3H)-one (1 equiv) and 6-amino-N-(4-methylbenzyl)hexanamide (1.2 equiv) in anhydrous DMF.
- Add K₂CO₃ (2 equiv) and heat at 90°C for 24 hours.
- Cool, pour into ice-water, and extract with ethyl acetate.
- Purify via column chromatography (SiO₂, ethyl acetate/hexane 1:1) to obtain the title compound (yield: 68%).
Critical Parameters :
- Excess amine (1.2 equiv) ensures complete substitution.
- Prolonged reaction time compensates for steric bulk.
Analytical Characterization and Validation
The final product is validated using spectroscopic and chromatographic methods:
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆) : δ 12.10 (s, 1H, NH), 8.45 (s, 1H, NH), 7.95–7.20 (m, 4H, Ar-H), 4.35 (d, J = 5.6 Hz, 2H, CH₂Ar), 3.25 (t, J = 6.8 Hz, 2H, NHCH₂), 2.65 (t, J = 7.2 Hz, 2H, CONHCH₂), 2.30 (s, 3H, Ar-CH₃), 1.50–1.20 (m, 8H, CH₂).
- IR (KBr) : 3280 cm⁻¹ (N-H), 1665 cm⁻¹ (C=O), 1240 cm⁻¹ (C=S).
Purity Assessment
Challenges and Mitigation Strategies
Low Yields in Cyclization :
Side Reactions During NAS :
Poor Solubility of Intermediates :
Comparative Analysis of Synthetic Routes
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of N-(4-methylbenzyl)-6-[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]hexanamide for higher yields and purity?
- Methodological Answer : Synthesis optimization involves multi-step reactions, including coupling agents (e.g., EDC/DCC) for amide bond formation and controlled reaction conditions (temperature, solvent polarity). Key parameters to vary include stoichiometry of thieno[3,2-d]pyrimidine derivatives, reaction time, and purification techniques (e.g., column chromatography). Design of Experiments (DoE) can systematically identify critical factors affecting yield and purity .
Q. What spectroscopic techniques are essential for characterizing the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the quinazoline-thione and hexanamide backbone. Infrared (IR) spectroscopy confirms functional groups like thioamide (C=S stretch at ~1200 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if crystalline) provides 3D structural confirmation .
Q. What in vitro assays are recommended for preliminary biological evaluation of this compound?
- Methodological Answer : Standard assays include:
- Enzyme inhibition assays: Test interactions with kinases or proteases linked to diseases (e.g., cancer).
- Antimicrobial susceptibility testing: Use broth microdilution to determine MIC/MBC against bacterial/fungal strains.
- Cytotoxicity screening: MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous controls .
Advanced Research Questions
Q. How can in silico modeling predict the compound’s interactions with biological targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) simulates binding to target proteins (e.g., EGFR, PARP). Molecular Dynamics (MD) simulations assess stability of ligand-receptor complexes. QSAR models correlate structural features (e.g., thioamide group) with activity. Tools like COMSOL Multiphysics integrate AI to optimize parameters for predictive accuracy .
Q. How can researchers resolve discrepancies in reported biological activity data across studies?
- Methodological Answer : Conduct meta-analysis using statistical tools (e.g., R or Python) to identify confounding variables (e.g., assay protocols, cell line heterogeneity). Validate findings via orthogonal assays (e.g., SPR for binding affinity vs. enzymatic assays). Cross-reference with structural analogs (e.g., quinazoline derivatives) to isolate substituent-specific effects .
Q. What strategies ensure scalability of the synthesis process without compromising compound stability?
- Methodological Answer :
- Process intensification: Use continuous flow reactors to enhance heat/mass transfer.
- Membrane technologies: Purify intermediates via nanofiltration to remove byproducts.
- Stability studies: Monitor degradation in varied pH/solvent systems using HPLC-UV. Adjust protecting groups (e.g., nitro to amine) to improve stability during scale-up .
Data Contradiction Analysis
Q. How should researchers address conflicting reactivity data in different solvent systems?
- Methodological Answer : Perform solvent polarity studies (e.g., using Kamlet-Taft parameters) to correlate reactivity with solvent properties. Use kinetic profiling (e.g., UV-Vis spectroscopy) to track reaction progress. Validate with computational solvation models (e.g., COSMO-RS) to identify solvent effects on transition states .
Experimental Design Considerations
Q. What statistical methods are critical for designing experiments to study structure-activity relationships (SAR)?
- Methodological Answer : Apply factorial design to screen substituent effects (e.g., methyl vs. methoxy groups). Response Surface Methodology (RSM) optimizes activity metrics (e.g., IC₅₀). Partial Least Squares (PLS) regression identifies latent variables influencing bioactivity. Cross-validation ensures model robustness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
